molecular formula C13H21NO4 B2976288 3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1781098-86-9

3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2976288
CAS No.: 1781098-86-9
M. Wt: 255.314
InChI Key: UNYJLLHQRGYYNC-UHFFFAOYSA-N
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Description

3-tert-Butoxycarbonyl-3-aZabicyclo[321]octane-1-carboxylic acid is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid typically involves the use of tert-butyl carbamate as a protecting group for the nitrogen atom. The synthetic route often includes the formation of the bicyclic structure through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which 3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl protecting group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(6-9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYJLLHQRGYYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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